An In-depth Technical Guide to Monocrotophos-d6: Chemical Structure, Properties, and Biological Interactions
An In-depth Technical Guide to Monocrotophos-d6: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocrotophos-d6 is the deuterated analog of Monocrotophos, a broad-spectrum organophosphate insecticide. Due to its utility as an internal standard in analytical chemistry, particularly in residue analysis and metabolic studies, a thorough understanding of its chemical and physical properties, as well as its biological interactions, is crucial for researchers. This technical guide provides a comprehensive overview of Monocrotophos-d6, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its primary mechanism of action through the inhibition of acetylcholinesterase.
Chemical Structure and Properties
Monocrotophos-d6 is structurally identical to Monocrotophos, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methoxy groups attached to the phosphorus atom. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Monocrotophos.
Physicochemical Properties of Monocrotophos-d6
The following table summarizes the key physicochemical properties of Monocrotophos-d6.
| Property | Value | Reference(s) |
| Chemical Name | Phosphoric Acid Dimethyl-d6 (1E)-1-Methyl-3-(methylamino)-3-oxo-1-propenyl Ester | [1] |
| CAS Number | 1795136-77-4 | [2] |
| Molecular Formula | C₇H₈D₆NO₅P | [1][2] |
| Molecular Weight | 229.2 g/mol | [1] |
| Appearance | Neat | |
| Purity | >95% (HPLC) | |
| Storage Temperature | -20°C | |
| SMILES | [2H]C([2H])([2H])OP(=O)(OC(=CC(=O)NC)C)OC([2H])([2H])[2H] | |
| InChI | InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/i3D3,4D3 |
Physicochemical Properties of Unlabeled Monocrotophos
For comparative purposes, the properties of unlabeled Monocrotophos are provided below.
| Property | Value | Reference(s) |
| Melting Point | 54-55°C (pure) | |
| Boiling Point | 125°C at 0.0005 mmHg | |
| Vapor Pressure | 7 x 10⁻⁵ mm Hg at 20°C | |
| Solubility | Soluble in water, acetone, and alcohol | |
| Density | 1.33 g/cm³ | |
| Half-life in solution (pH 7, 38°C) | 23 days |
Experimental Protocols
Synthesis of Monocrotophos-d6
Reaction Scheme:
The synthesis likely involves the reaction of deuterated dimethyl phosphite with N-methylacetoacetamide, followed by a reaction to introduce the double bond. A plausible, though unverified, protocol is outlined below.
Materials:
-
Methanol-d4 (CD₃OD)
-
Phosphorus trichloride (PCl₃)
-
N-methylacetoacetamide
-
Chlorinating agent (e.g., sulfuryl chloride)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Preparation of Dimethyl-d6 phosphite: React Methanol-d4 with phosphorus trichloride in an anhydrous solvent to produce dimethyl-d6 phosphite. This reaction is typically carried out at low temperatures and under an inert atmosphere.
-
Reaction with N-methylacetoacetamide: The resulting dimethyl-d6 phosphite is then reacted with N-methylacetoacetamide in the presence of a base.
-
Chlorination and Elimination: The intermediate product is chlorinated using a suitable agent like sulfuryl chloride, followed by an elimination reaction, often facilitated by a base, to form the vinyl phosphate double bond, yielding Monocrotophos-d6.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative HPLC.
Note: This is a generalized protocol and would require optimization and verification in a laboratory setting. The synthesis of organophosphorus compounds should be performed by trained personnel in a well-ventilated fume hood due to the toxicity of the reagents and products.
Analytical Methods
1. LC-MS/MS Analysis for Monocrotophos-d6
This protocol is adapted from established methods for the analysis of Monocrotophos in various matrices.
Sample Preparation (from a biological matrix):
-
Homogenize 1 g of the sample with 10 mL of acetonitrile.
-
Add appropriate amounts of anhydrous magnesium sulfate and sodium chloride for QuEChERS-based extraction.
-
Vortex vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18).
-
Vortex and centrifuge again.
-
Filter the supernatant through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation, typically starting at 5-10% B and ramping up to 95% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6490) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z) for Monocrotophos-d6 would need to be determined experimentally, but would be shifted by +6 Da from the unlabeled compound's transitions (e.g., for unlabeled Monocrotophos: 224 -> 127, 224 -> 93). |
| Collision Energy | Optimized for each transition |
2. ¹H-NMR Spectroscopy
This protocol provides a general guideline for the ¹H-NMR analysis of Monocrotophos-d6.
Sample Preparation:
-
Dissolve an accurately weighed amount of Monocrotophos-d6 in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to an NMR tube.
NMR Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | CDCl₃ or Acetone-d₆ |
| Temperature | 298 K |
| Pulse Sequence | Standard ¹H pulse sequence |
| Number of Scans | 16 or more for good signal-to-noise ratio |
| Relaxation Delay | 1-2 seconds |
Expected Spectrum: The ¹H-NMR spectrum of Monocrotophos-d6 would be expected to show signals corresponding to the protons on the crotonamide backbone. The characteristic signals for the methoxy protons in the unlabeled compound would be absent due to deuterium substitution.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Monocrotophos, and by extension Monocrotophos-d6, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.
Signaling Pathway of Acetylcholinesterase Inhibition
The inhibition of AChE by Monocrotophos leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic acetylcholine receptors. This overstimulation disrupts normal nerve function and can lead to a range of toxic effects.
Caption: Signaling pathway of acetylcholinesterase inhibition by Monocrotophos-d6.
Toxicity Data
The following table summarizes acute toxicity data for unlabeled Monocrotophos. The toxicity of Monocrotophos-d6 is expected to be similar.
| Route of Exposure | Species | LD₅₀ Value | Reference(s) |
| Oral | Rat (male) | 17-18 mg/kg | |
| Oral | Rat (female) | 20 mg/kg | |
| Dermal | Rat (male) | 126 mg/kg | |
| Dermal | Rat (female) | 112 mg/kg | |
| Dermal | Rabbit | 354 mg/kg | |
| Inhalation (4h) | Rat | LC₅₀: 63 mg/m³ | |
| Oral | Bobwhite quail | 0.94 mg/kg | |
| Oral | Mallard duck | 4.76 mg/kg |
Experimental Workflow for Residue Analysis
The following diagram illustrates a typical workflow for the analysis of Monocrotophos residues in an environmental or biological sample using Monocrotophos-d6 as an internal standard.
Caption: Workflow for Monocrotophos residue analysis using Monocrotophos-d6.
Conclusion
Monocrotophos-d6 is an essential tool for the accurate quantification of Monocrotophos in various matrices. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and its primary mode of action as an acetylcholinesterase inhibitor. The experimental protocols and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development. A thorough understanding of these aspects is critical for the safe handling and effective use of this compound in a research setting.
